molecular formula C14H26O9 B12666535 Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol CAS No. 143472-09-7

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol

Katalognummer: B12666535
CAS-Nummer: 143472-09-7
Molekulargewicht: 338.35 g/mol
InChI-Schlüssel: DQIXFSGVRIDPMC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol is a complex organic compound with a unique structure that combines furan, ethylene glycol, and propylene glycol moieties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol typically involves the reaction of furan-2,5-dione with 2-(2-hydroxyethoxy)ethanol and 3-(3-hydroxypropoxy)propan-1-ol. The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient production of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Wissenschaftliche Forschungsanwendungen

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol is unique due to its combination of furan, ethylene glycol, and propylene glycol moieties, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

143472-09-7

Molekularformel

C14H26O9

Molekulargewicht

338.35 g/mol

IUPAC-Name

furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;3-(3-hydroxypropoxy)propan-1-ol

InChI

InChI=1S/C6H14O3.C4H2O3.C4H10O3/c7-3-1-5-9-6-2-4-8;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6/h7-8H,1-6H2;1-2H;5-6H,1-4H2

InChI-Schlüssel

DQIXFSGVRIDPMC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=O)OC1=O.C(CO)COCCCO.C(COCCO)O

Verwandte CAS-Nummern

143472-09-7

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.